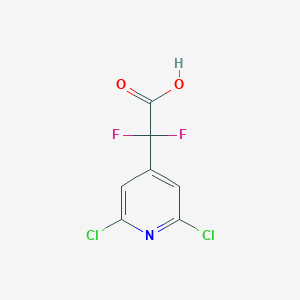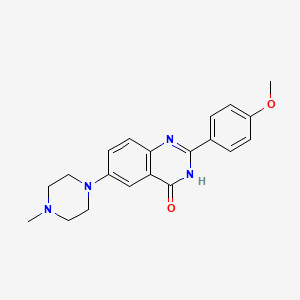
2-(4-methoxyphenyl)-6-(4-methylpiperazino)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenyl)-6-(4-methylpiperazino)-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C20H22N4O2 and its molecular weight is 350.422. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activity
Quinazolinones are known for their significant biological activities, including antibacterial, antifungal, antitubercular, antiviral, anticancer, antihypertensive, diuretic, antimicrobial, pesticidal, anticonvulsant, anaesthetic, sedative, anti-malarial, and anti-diabetic properties. A study highlighted the synthesis of 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one, demonstrating significant analgesic activity in vivo, indicating the potential of quinazolinone derivatives for pain management without focusing on specific drug use or dosages (Osarumwense Peter Osarodion, 2023).
Antioxidant Properties
Another research focus is on the antioxidant properties of quinazolinones. A study synthesizing 2-substituted quinazolin-4(3H)-ones evaluated their antioxidant capabilities through various assays, indicating the importance of hydroxyl groups for antioxidant activity. This insight helps understand the structural-activity relationships within quinazolinone derivatives, offering a path to designing potent antioxidants without discussing their application as drugs (Janez Mravljak et al., 2021).
Anticonvulsant Evaluation
The anticonvulsant evaluation of novel quinazolinones indicates the potential for developing new therapeutic agents in epilepsy management. Research comparing synthesized quinazolinone derivatives with standard drugs showed promising anticonvulsant activity, highlighting the potential for further exploration in this area without specifying drug dosage or side effects (A. El-Azab et al., 2011).
Antimicrobial Activities and Molecular Docking
Quinazolinones have also been studied for their antimicrobial activities, complemented by molecular docking studies to understand their interaction with proteins. A study on 4-(4-methoxyphenyl)-8-methyl-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one (QZL7) and its derivatives showed potential as antimicrobial agents, providing a basis for further investigation into their applications in fighting bacterial infections (M. Sarkar et al., 2021).
Corrosion Inhibition
Quinazolinone derivatives have been explored for applications beyond biological activity, such as corrosion inhibition for mild steel in acidic media. This research opens up new avenues for quinazolinones in industrial applications, showcasing their versatility and potential in materials science without focusing on pharmacological aspects (N. Errahmany et al., 2020).
特性
IUPAC Name |
2-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-23-9-11-24(12-10-23)15-5-8-18-17(13-15)20(25)22-19(21-18)14-3-6-16(26-2)7-4-14/h3-8,13H,9-12H2,1-2H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTVUQRELCSMGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(NC3=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2601813.png)
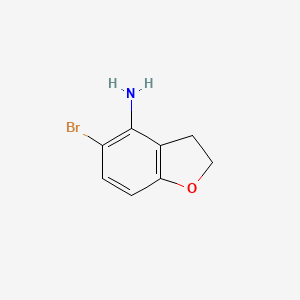
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B2601818.png)
![N,N-dimethyl-4-[(6-methylpyridin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B2601820.png)
![6-imino-2-oxo-5-{[(E)-3-thienylmethylidene]amino}-1-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2601822.png)
![N-(2-ethoxyphenyl)-4-[5-(pyrrolidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonamide](/img/structure/B2601823.png)
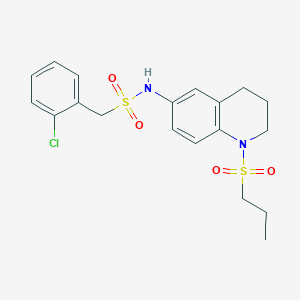
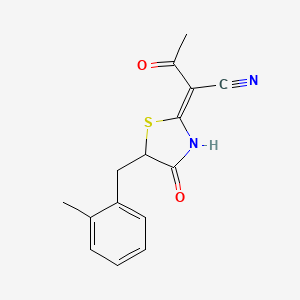
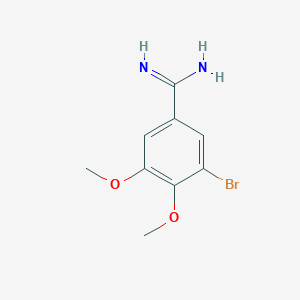
![1-[1,1'-Biphenyl]-4-yl-3-[4-(4-methoxyphenyl)piperazino]-1-propanone](/img/structure/B2601830.png)

phenyl]methyl})amine](/img/structure/B2601832.png)

